molecular formula C9H12N2O2 B3384395 2-amino-N-(3-methoxyphenyl)acetamide CAS No. 54643-69-5

2-amino-N-(3-methoxyphenyl)acetamide

Cat. No. B3384395
CAS RN: 54643-69-5
M. Wt: 180.2 g/mol
InChI Key: KWEKVVGPSNAKEM-UHFFFAOYSA-N
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Description

2-amino-N-(3-methoxyphenyl)acetamide, also known as 3-methoxyphenylacetamidomethylamine, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the class of phenylacetamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, such as “2-amino-N-(3-methoxyphenyl)acetamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the synthesis of a wide range of compounds .

Synthesis of Cyanoacetamide Derivatives

The compound can be used in the synthesis of cyanoacetamide derivatives . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Synthesis of Sulfonamide Derivatives

The compound is used in the synthesis of sulfonamide derivatives . These derivatives have been synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD and TG methods .

Antioxidant Activity

Some derivatives of “2-amino-N-(3-methoxyphenyl)acetamide” have been tested and found to have antioxidant activity . In fact, their antioxidant activity was found to be approximately 1.4 times higher than that of ascorbic acid .

Investigation of Noncovalent Interactions

The compound is used in the experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . This helps in understanding the influence of functional groups and molecular arrangement on the strength of noncovalent interactions in the crystals and overall packing efficiency .

Metabolism Study

Although not directly related to “2-amino-N-(3-methoxyphenyl)acetamide”, it’s worth noting that similar acetamide compounds are used in the study of metabolism. For example, octanoate (also known as sodium octanoate), a medium-chain fatty acid metabolized in the liver, is a potential substrate for non-invasive breath testing of hepatic mitochondrial beta-oxidation .

properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKVVGPSNAKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methoxyphenyl)acetamide

CAS RN

54643-69-5
Record name 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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